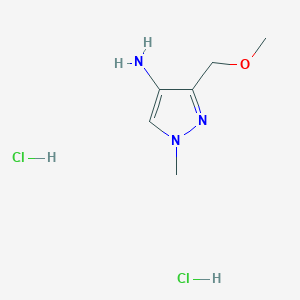

3-(Methoxymethyl)-1-methylpyrazol-4-amine;dihydrochloride

Description

3-(Methoxymethyl)-1-methylpyrazol-4-amine dihydrochloride is a pyrazole derivative characterized by a methoxymethyl group at position 3, a methyl group at position 1, and an amine group at position 4, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related pyrazol-4-amine derivatives .

Properties

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c1-9-3-5(7)6(8-9)4-10-2;;/h3H,4,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTWFTDXWCLRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-methylpyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methylpyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- Recent studies indicate that pyrazole derivatives, including 3-(methoxymethyl)-1-methylpyrazol-4-amine, exhibit significant anticancer properties. They have been shown to inhibit specific cancer cell lines by targeting key proteins involved in cell proliferation and survival .

- For instance, modifications of the pyrazole structure have led to compounds that effectively degrade BCL6, a protein implicated in various cancers .

- Antimicrobial Activity

- Neuroprotective Effects

Synthesis and Characterization

The synthesis of 3-(methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride typically involves straightforward methods such as reductive amination or condensation reactions. These methods allow for the efficient production of the compound with high yields and purity.

Example Synthesis Method:

- Reagents : Starting materials include methoxymethylamine and appropriate pyrazole derivatives.

- Conditions : The reaction is often conducted under solvent-free conditions or in mild solvents like methanol.

- Yield : Typical yields range from 80% to 90%, depending on the specific reaction conditions employed.

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized a series of pyrazole derivatives, including 3-(methoxymethyl)-1-methylpyrazol-4-amine, which were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrazol-4-amine derivatives:

Key Observations

Substituent Effects on Solubility: The dihydrochloride salt of the target compound likely offers superior solubility compared to mono-HCl salts (e.g., ). Ether-linked groups (e.g., 2-methoxyethyl in ) may enhance solubility in polar solvents.

Synthetic Challenges :

- Yields for pyrazol-4-amine derivatives vary significantly. For example, 2-chloro-N-(3-methylpyrazol-5-yl)pyrimidin-4-amine was synthesized in 48% yield via prolonged heating , whereas N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine required copper catalysis but achieved only 17.9% yield .

Difluoromethyl groups () are common in CNS-targeted drugs due to their metabolic stability.

Biological Activity

3-(Methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for conferring various pharmacological properties. The methoxymethyl and methyl substitutions at specific positions enhance its biological efficacy.

Chemical Formula : CHClNO

The biological activity of 3-(Methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that pyrazole derivatives can modulate various signaling pathways, including:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, impacting metabolic pathways.

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, suggesting potential as antimicrobial agents.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 3-(Methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride:

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives akin to 3-(Methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride:

- Anticancer Activity : A study reported that pyrazole derivatives could potentiate the effects of established chemotherapeutics like doxorubicin in MDA-MB-231 breast cancer cells, showing enhanced cytotoxicity and apoptosis induction when combined with doxorubicin .

- Antimicrobial Efficacy : Another research focused on a series of pyrazole derivatives, demonstrating their effectiveness against various phytopathogenic fungi. The lead compound showed superior antifungal activity compared to standard treatments .

- Oxidative Stress Reduction : In vitro assays indicated that certain pyrazole analogs possess strong antioxidant properties, effectively reducing oxidative damage in cellular models .

Q & A

Basic: How can researchers optimize the synthetic yield of 3-(Methoxymethyl)-1-methylpyrazol-4-amine; dihydrochloride?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with pyrazole ring formation followed by methoxymethylation and hydrochlorination. Key optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and intermediate stability .

- Base Catalysis : Sodium hydroxide or cesium carbonate enhances nucleophilic substitution during methoxymethylation .

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves dihydrochloride salt formation and hydrogen-bonding networks in the crystal lattice .

- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (C7H14Cl2N3O, 242.11 g/mol) .

Basic: How do solubility and stability profiles impact experimental design?

Methodological Answer:

- Solubility : Soluble in polar solvents (DMSO, ethanol) but poorly in water. Pre-formulation studies recommend DMSO stock solutions (10 mM) for biological assays .

- Stability :

Advanced: What strategies address regioselectivity challenges during methoxymethylation?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs methoxymethylation to the pyrazole N1 position .

- Protecting Groups : Temporary protection of the amine group with Boc (tert-butoxycarbonyl) prevents unwanted N-alkylation .

- Computational Modeling : DFT calculations predict reactive sites and transition states to guide reagent selection (e.g., methoxymethyl chloride vs. bromide) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Bioisosteric Replacement : Replace methoxymethyl with ethoxymethyl or trifluoromethoxy groups to modulate lipophilicity (logP) and target engagement .

- Pharmacophore Mapping : Pyrazole ring and amine group are critical for binding to kinases (e.g., JAK2). Modifications here reduce IC50 values .

- Comparative Analysis : Benchmark against analogs like 3-(ethoxyethyl)-1-methylpyrazol-4-amine to assess metabolic stability in microsomal assays .

Advanced: What advanced analytical methods resolve impurities in bulk synthesis?

Methodological Answer:

- UPLC-MS/MS : Detects trace impurities (<0.1%) like dehydrochlorinated byproducts. Use C18 columns (ACQUITY UPLC®) with 0.1% formic acid mobile phase .

- HPLC-ELSD : Quantifies residual solvents (e.g., DMF) per ICH Q3C guidelines .

- Solid-State NMR : Characterizes polymorphic forms of the dihydrochloride salt, which affect dissolution rates .

Advanced: How to identify biological targets using this compound?

Methodological Answer:

- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan®) to identify off-target effects .

- Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., EGFR T790M mutant) for validation via SPR (surface plasmon resonance) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Cross-reference IC50 values across studies using PubChem BioAssay data. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

- Batch Consistency : Ensure synthetic batches are identical via ¹H NMR and HRMS; biological variability >20% suggests impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.